molecular formula C19H19N3O4S B2908514 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-41-3

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2908514
CAS No.: 895459-41-3
M. Wt: 385.44
InChI Key: NQWMQFMEZIJKFW-UHFFFAOYSA-N
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Description

N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and a p-tolylthioacetamide moiety at position 2. The 3,5-dimethoxy substitution on the phenyl ring may enhance electronic effects and steric interactions, influencing binding to enzymatic targets such as lipoxygenase (LOX) or SIRT2 .

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-4-6-16(7-5-12)27-11-17(23)20-19-22-21-18(26-19)13-8-14(24-2)10-15(9-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWMQFMEZIJKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs from the evidence:

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Biological Activities
Target Compound 1,3,4-Oxadiazole R1: 3,5-Dimethoxyphenyl; R2: p-Tolyl C21H21N3O4S 411.48 (calculated) Hypothetical: SIRT2/LOX inhibition
8t () 1,3,4-Oxadiazole R1: 5-Chloro-2-methylphenyl C20H17ClN4O3S 428.5 LOX inhibition (IC50: 45 µM)
8v () 1,3,4-Oxadiazole R1: 2-Methyl-6-nitrophenyl C20H17N5O4S 423 α-Glucosidase inhibition (~30% at 100 µM)
5d () Spiro[indoline-thiazolo-oxadiazole] R1: Benzo[d]thiazole derivatives Variable Variable Anti-inflammatory (ED50: 28 mg/kg)
2a () 1,3,4-Oxadiazole R1: Benzofuran-2-yl; R2: 3-Chlorophenyl C19H12ClN3O3S 397.83 Antimicrobial (MIC: 4 µg/mL)
Compound in 1,3,4-Oxadiazole R1: 3-Methoxybenzyl; R2: Arylthio Variable Variable SIRT2 inhibition (IC50: 1.2 µM)

Key Observations:

  • Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve binding to hydrophobic enzyme pockets compared to chloro (8t) or nitro (8v) substituents .
  • Heterocyclic Variations: Compounds with benzofuran (2a) or spiro systems (5d) exhibit divergent activities (antimicrobial vs. anti-inflammatory), highlighting the importance of core heterocycle selection .
Enzyme Inhibition
  • LOX Inhibition: Analogs like 8t (IC50: 45 µM) show moderate activity, suggesting that bulky substituents (e.g., 3,5-dimethoxy) in the target compound could enhance potency through improved hydrophobic interactions .
  • SIRT2 Inhibition: reports derivatives with 3-methoxybenzyl substituents achieving IC50 values as low as 1.2 µM, indicating that methoxy groups in specific positions critically modulate activity .
Antimicrobial Activity
  • Benzofuran-oxadiazole hybrids (e.g., 2a) demonstrate strong antimicrobial effects (MIC: 4 µg/mL), whereas acetamide derivatives with indole substituents (8a-w) lack such activity, underscoring the role of aromatic substituents in targeting microbial enzymes .

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